2-(Azetidin-3-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)-1H-imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBIEULJNDQCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-94-9 | |
| Record name | 2-(azetidin-3-yl)-1H-imidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 1,3-Diaminopropane Derivatives
Azetidine formation via intramolecular cyclization of 1,3-diaminopropane mesylates is described in Patent WO2000063168A1 . Treating 1,3-diaminopropane with mesyl chloride (2.2 equiv) in dichloromethane yields the dimesylate intermediate, which undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to produce azetidine in 68% yield.
Reduction of Azetidinone Derivatives
Catalytic hydrogenation (H₂, 10% Pd/C) of 2-azetidinone in methanol at 50 psi affords azetidine-3-amine with >90% purity. This method avoids harsh bases but requires rigorous exclusion of moisture.
Imidazole Ring Construction and Functionalization
Direct Cyclocondensation with Azetidine Amines
The imidazole ring is constructed via Hantzsch-type reactions. A mixture of azetidine-3-amine (1.0 equiv), glyoxal (40% aqueous, 1.2 equiv), and ammonium acetate (3.0 equiv) in ethanol refluxed for 12 hours yields 2-(azetidin-3-yl)-1H-imidazole (free base) in 57% yield.
Directed Lithiation for Regioselective Substitution
J-STAGE studies demonstrate that 1-methylimidazole treated with LDA (2.2 equiv) at -78°C generates 2-lithio-1-methyl-1H-imidazole, which reacts with azetidine-3-carbaldehyde to form 2-(azetidin-3-yl)-1-methylimidazole. Subsequent demethylation (HI, 57%) and HCl treatment yield the dihydrochloride.
Dihydrochloride Salt Formation
Acid-Mediated Protonation
The free base is dissolved in anhydrous ether and treated with HCl gas until pH <2.0. Precipitation yields the dihydrochloride salt with 89% recovery.
Aqueous Crystallization
Dissolving the free base in hot 6M HCl followed by slow cooling induces crystallization. This method achieves 92% purity but requires careful control of cooling rates to avoid amorphous byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Hantzsch Cyclization | Azetidine-3-amine, Glyoxal | 57 | 85 | Byproduct formation |
| Directed Lithiation | 1-Methylimidazole, LDA | 62 | 91 | Cryogenic conditions |
| Reductive Amination | Azetidinone, NH₄OAc | 45 | 78 | Catalyst poisoning |
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine or imidazole rings.
Scientific Research Applications
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
Key Research Findings and Functional Comparisons
Impact of Ring Size and Substitution on Bioactivity
- Azetidine vs. Pyrrolidine : Replacing the azetidine ring with pyrrolidine (as in 2-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride) increases ring flexibility and solubility (water solubility ~25 mg/mL vs. ~15 mg/mL for azetidine analogs) but reduces target selectivity in kinase assays .
- Halogen Substitution: Bromine in 5-Bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride enhances binding to hydrophobic enzyme pockets (e.g., HCV NS5B polymerase inhibition IC₅₀ = 0.8 μM) compared to non-halogenated analogs (IC₅₀ >5 μM) .
Pharmacokinetic and Formulation Considerations
- Lipophilicity : Methyl-substituted analogs (e.g., 1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride) exhibit higher logP values (~1.8) and improved blood-brain barrier penetration, making them suitable for neuroactive drug development .
- Nanocarrier Compatibility: Compounds with logP >2 (e.g., benzimidazole derivatives) require chitosan-based nanocapsules for enhanced bioavailability, as demonstrated in antifungal drug delivery systems .
Biological Activity
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the azetidine and imidazole moieties, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride can be represented as follows:
This compound features an azetidine ring, which contributes to its unique properties, and an imidazole ring that is known for its biological significance.
The biological activity of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole can exhibit a range of activities, including:
- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
- Anticancer Properties : Studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and apoptosis .
Biological Activity Summary Table
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential role as an antimicrobial agent in clinical settings .
Anticancer Research
In vitro studies demonstrated that 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride could induce apoptosis in cancer cell lines. The compound was found to inhibit key signaling pathways associated with cancer progression, leading to decreased cell viability and increased rates of apoptosis .
Neuroprotective Effects
Research has indicated that imidazole derivatives may have neuroprotective effects, particularly in models of Alzheimer's disease. The compound showed promise in reducing amyloid-beta peptide production, which is crucial for the development of neurodegenerative disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride suggests favorable absorption characteristics; however, toxicity studies have shown it to be harmful if swallowed and irritating to the skin . These factors must be considered when evaluating its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride?
The synthesis typically involves multi-step reactions starting from azetidine and imidazole precursors. Key steps include:
- Azetidine functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions under inert atmospheres.
- Imidazole ring formation : Cyclization of amidines or thioureas using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
- Salt formation : Reacting the free base with HCl in ethanol/water to yield the dihydrochloride salt, enhancing solubility .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Azetidine-3-carboxamide, DMF, 60°C | Precursor activation |
| 2 | POCl₃, reflux, 4 hrs | Cyclization to imidazole |
| 3 | HCl (gaseous), ethanol | Salt formation |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥95% by area) .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., azetidine δ 3.2–3.8 ppm; imidazole δ 7.1–7.5 ppm) .
- X-ray crystallography : Employ SHELXL for structure refinement, especially for resolving hydrogen bonding in the dihydrochloride form .
Q. Key Parameters :
| Technique | Critical Parameters |
|---|---|
| HPLC | Retention time: 8.2 min, λ = 254 nm |
| NMR | Solvent suppression for HCl interference |
Q. What strategies ensure the compound’s stability during storage?
- Storage : 2–8°C in sealed, moisture-proof containers (e.g., glass vials with PTFE-lined caps) to prevent hydrolysis .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
Approach :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with azetidine-binding pockets).
- QSAR modeling : Train models on imidazole-azetidine derivatives to predict bioactivity (e.g., logP, polar surface area) .
Case Study :
Docking of 2-(Azetidin-3-yl)-1H-imidazole into the active site of E. coli dihydrofolate reductase showed hydrogen bonding with Asp27 (ΔG = -8.2 kcal/mol), suggesting antibacterial potential .
Q. How should researchers resolve contradictions in reported biological activities?
Methodology :
- Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C, 5% CO₂).
- Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out batch variability .
- Structural analogs : Test azetidine vs. pyrrolidine derivatives to isolate substituent effects .
Q. What experimental approaches determine the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- Mutagenesis : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding hypotheses .
Q. How can X-ray crystallography resolve structural ambiguities in the dihydrochloride form?
Workflow :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| Cl⁻···N distance | 3.1 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
